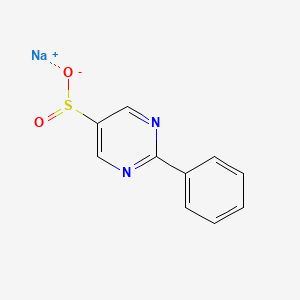
Sodium 2-phenylpyrimidine-5-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-phenylpyrimidine-5-sulfinate is an organosulfur compound that features a pyrimidine ring substituted with a phenyl group and a sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 2-phenylpyrimidine-5-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-phenylpyrimidine with sulfur dioxide and a suitable base, such as sodium hydroxide, to introduce the sulfonate group. The reaction typically occurs under mild conditions and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-phenylpyrimidine-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The phenyl group or the pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, sulfides, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Sodium 2-phenylpyrimidine-5-sulfinate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of sodium 2-phenylpyrimidine-5-sulfinate involves its interaction with molecular targets, such as enzymes or receptors, through its sulfonate group. This interaction can lead to the inhibition or activation of specific biological pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Sodium benzenesulfinate: Similar in structure but lacks the pyrimidine ring.
Sodium toluenesulfinate: Contains a methyl group instead of a phenyl group.
Sodium methanesulfinate: Simplest structure with only a methyl group attached to the sulfonate.
Uniqueness
Sodium 2-phenylpyrimidine-5-sulfinate is unique due to the presence of both a phenyl group and a pyrimidine ring, which confer distinct reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Propiedades
Fórmula molecular |
C10H7N2NaO2S |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
sodium;2-phenylpyrimidine-5-sulfinate |
InChI |
InChI=1S/C10H8N2O2S.Na/c13-15(14)9-6-11-10(12-7-9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);/q;+1/p-1 |
Clave InChI |
JNCDDWYAZYQECL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)

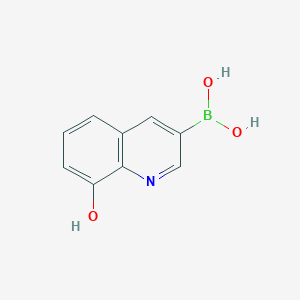
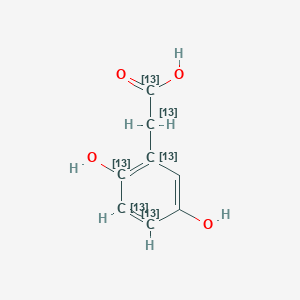
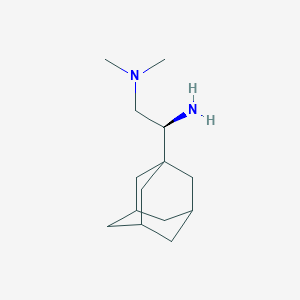
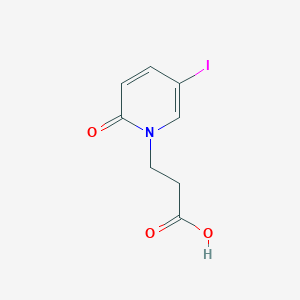

![2-([1,1'-Biphenyl]-3-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B12956794.png)
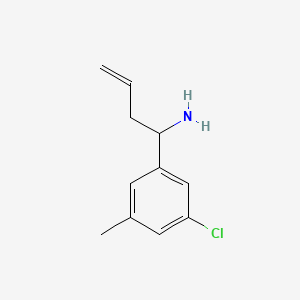
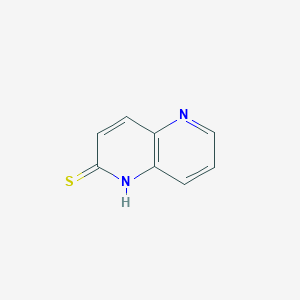

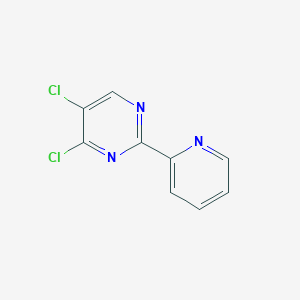
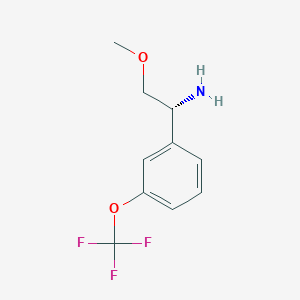
![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)
